5-Fluoro-2-phenoxybenzaldehyde
Description
5-Fluoro-2-phenoxybenzaldehyde is a benzaldehyde derivative featuring a fluorine atom at the 5-position and a phenoxy group (-OPh) at the 2-position of the aromatic ring.
Properties
Molecular Formula |
C13H9FO2 |
|---|---|
Molecular Weight |
216.21 g/mol |
IUPAC Name |
5-fluoro-2-phenoxybenzaldehyde |
InChI |
InChI=1S/C13H9FO2/c14-11-6-7-13(10(8-11)9-15)16-12-4-2-1-3-5-12/h1-9H |
InChI Key |
MEMHQFWXGSFFBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the nucleophilic aromatic substitution of a fluorinated benzaldehyde derivative with a phenolate ion, followed by purification steps. The key challenge is the selective introduction of the phenoxy group at the ortho or para position relative to the aldehyde, while maintaining the fluorine substituent intact.
Method Based on Fluoro-Substituted Benzyl Bromide and Hexamethylenetetramine
One documented method involves the preparation of 2-fluoro-5-phenoxybenzaldehyde (a positional isomer closely related to this compound) starting from 2-fluoro-5-phenoxybenzyl bromide and hexamethylenetetramine in methylene chloride. The reaction is refluxed for 3 hours, followed by acid hydrolysis with aqueous acetic acid and hydrochloric acid to yield the aldehyde with a 42% yield. The product is isolated by extraction and vacuum distillation, with a boiling point of approximately 130–138 °C at 1 torr pressure.
Table 1: Summary of Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Product Boiling Point (°C/torr) |
|---|---|---|---|
| Reflux of benzyl bromide + hexamethylenetetramine | 250 mL methylene chloride, 3 h reflux | - | - |
| Acid hydrolysis | 50% aqueous acetic acid, reflux 5 h + HCl | 42 | 130–138 / 1 |
Copper-Catalyzed Phenolate Substitution of Bromofluorobenzaldehyde Acetals
A more sophisticated approach involves the copper-catalyzed substitution of 3-bromo-4-fluoro-benzaldehyde ethylene acetal with sodium phenolate in diglyme at elevated temperatures (~155 °C). The reaction employs sodium hydride as a base, copper(I) oxide as a catalyst, and potassium chloride as an additive. After 7 hours of stirring, the reaction mixture is worked up by filtration and solvent removal, yielding 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal in approximately 80% yield. Subsequent acetal deprotection under acidic conditions furnishes the target aldehyde.
Table 2: Copper-Catalyzed Phenolate Substitution Reaction Parameters
| Parameter | Details |
|---|---|
| Phenolate source | Sodium phenolate (3.2 g, 27.5 mmol) |
| Base | Sodium hydride (0.1 g, 3.5 mmol) |
| Catalyst | Copper(I) oxide (0.05 g, 0.35 mmol) |
| Additive | Potassium chloride (0.5 g, 6.5 mmol) |
| Solvent | Diglyme (3 mL) |
| Temperature | 155 °C |
| Reaction time | 7 hours |
| Yield | 80% (ethyl acetal intermediate) |
Direct Nucleophilic Aromatic Substitution Using Fluorobenzaldehydes and Phenols
Another synthetic route involves the direct nucleophilic aromatic substitution of 2-fluorobenzaldehydes with phenols in the presence of potassium carbonate in polar aprotic solvents such as dimethylacetamide (DMA) or dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures (150–170 °C) under an inert atmosphere (argon) for several hours (3–5 h). Post-reaction workup includes aqueous extraction, drying, and purification by column chromatography.
Table 3: Direct Nucleophilic Aromatic Substitution Conditions
| Component | Amount/Condition |
|---|---|
| 2-Fluorobenzaldehyde | 1.0 equiv. (e.g., 8.0 mmol) |
| Phenol (e.g., 4-hydroxybenzonitrile) | 1.0 equiv. (e.g., 8.0 mmol) |
| Base | Potassium carbonate (1.0 equiv.) |
| Solvent | DMA or DMF (16 mL) |
| Temperature | 150–170 °C |
| Time | 3–5 hours |
| Atmosphere | Argon |
Bromination and Subsequent Functionalization Routes
Preparation of brominated fluoro-benzaldehydes, such as 2-fluoro-5-bromobenzaldehyde, serves as a precursor for phenoxybenzaldehyde derivatives. Bromination of o-fluorobenzaldehyde is performed under Lewis acid catalysis (e.g., aluminum trichloride) using bromine or N-bromo-succinimide in solvents like dichloroethane or methyl tertiary butyl ether. The crude brominated product is purified by vacuum distillation, yielding high purity intermediates (up to 98%) with yields around 80%.
These brominated intermediates can be converted to phenoxy derivatives via copper-catalyzed nucleophilic substitution with phenolate ions.
Comparative Analysis of Preparation Methods
Summary of Research Findings
- The copper-catalyzed phenolate substitution method offers the highest yield (~80%) and good selectivity for the synthesis of this compound analogs.
- Direct nucleophilic aromatic substitution is feasible but requires harsh conditions and may lead to side reactions.
- Bromination of fluorobenzaldehydes followed by substitution is a robust route to obtain intermediates for phenoxybenzaldehyde synthesis.
- The hexamethylenetetramine method provides a classical approach but with lower yields and more steps.
- Purification typically involves extraction, drying over anhydrous agents (e.g., MgSO4), and chromatographic or distillative techniques.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-phenoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 5-Fluoro-2-phenoxybenzoic acid.
Reduction: 5-Fluoro-2-phenoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-phenoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-phenoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key analogs vary in substituents at the 2-position and halogenation patterns:
- 5-Fluoro-2-hydroxybenzaldehyde (2-OH): Polar due to hydrogen bonding .
- 5-Chloro-2-fluorobenzaldehyde (5-Cl, 2-F): Halogen substitution alters electronic effects and lipophilicity .
- 5-Cyano-2-fluorobenzaldehyde (2-CN): Strong electron-withdrawing cyano group increases aldehyde reactivity .
- 5-Fluoro-2-methoxybenzaldehyde (2-OCH₃): Methoxy group enhances lipophilicity and steric hindrance .
- 5-Fluoro-2-(phenylethynyl)benzaldehyde (2-C≡CPh): Ethynyl group introduces conjugation and rigidity .
Physicochemical Properties
*Estimated based on structural analogs.
Research Findings
- Electronic Effects: Electron-withdrawing groups (e.g., -F, -CN, -NO₂) increase the electrophilicity of the aldehyde group, enhancing reactivity toward nucleophiles like hydrazines or amines .
- Solubility Trends: Polar substituents (e.g., -OH) improve aqueous solubility, while non-polar groups (e.g., -OPh, -OCH₃) favor organic solvents .
Biological Activity
5-Fluoro-2-phenoxybenzaldehyde is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, antibacterial properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fluorine atom attached to the benzene ring, which can enhance its biological activity through increased binding affinity to molecular targets. The presence of the phenoxy group contributes to its lipophilicity and ability to penetrate biological membranes.
The mechanism of action of this compound is primarily attributed to its interactions with various molecular targets, such as enzymes and receptors. The fluorine atom can influence the electronic properties of the compound, enhancing its stability and reactivity in biological systems. This compound may modulate biochemical pathways by acting as an enzyme inhibitor or receptor ligand.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. In vitro tests have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Escherichia coli ATCC 35218 | 9.9 |
| Pseudomonas aeruginosa ATCC 13525 | 4.9 |
| Staphylococcus aureus ATCC 6538 | 4.9 |
| Bacillus subtilis ATCC 6633 | 79.0 |
These results indicate that this compound exhibits potent antibacterial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are significant pathogens in clinical settings .
Case Studies and Research Findings
- Antibacterial Efficacy : Cheng et al. conducted a study assessing the antibacterial activity of fluorinated aldimines, including derivatives of this compound. The study found that these compounds exhibited comparable efficacy to standard antibiotics like kanamycin B, with lower MIC values against certain bacterial strains .
- Enzyme Inhibition : Another investigation revealed that this compound acts as a potent inhibitor of specific enzymes involved in bacterial metabolism, which contributes to its antibacterial effects. The half-maximal inhibitory concentration (IC50) was reported at approximately 5.6 µM against the enzyme ecKAS III .
- Therapeutic Potential : The compound has been explored as a potential therapeutic agent in drug development due to its ability to modulate biological pathways associated with disease processes, including cancer and bacterial infections .
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-Fluoro-2-phenoxybenzaldehyde, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling. For example:
- Phenoxy Group Introduction : React 2-fluoro-5-bromobenzaldehyde with phenol derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–120°C .
- Optimization Parameters :
- Catalyst : CuI or Pd-based catalysts enhance coupling efficiency.
- Solvent : DMF increases reaction rates but may require rigorous drying to avoid hydrolysis.
- Temperature : Higher temperatures (≥100°C) improve kinetics but risk side reactions (e.g., aldehyde oxidation).
Yield discrepancies (40–75%) often arise from incomplete halogen displacement or competing side reactions. Purification via column chromatography (silica gel, hexane/EtOAc) is critical .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key methods include:
- NMR :
- FT-IR : Strong C=O stretch ~1700 cm⁻¹ and C-F stretch ~1100–1250 cm⁻¹ .
- MS (EI/ESI) : Confirm molecular ion [M⁺] at m/z 234.1 (C₁₃H₉FO₂) and fragmentation patterns (e.g., loss of CHO group) .
Contradictions in spectral data (e.g., unexpected splitting) may indicate impurities or regioisomers. Cross-validate with HPLC (C18 column, acetonitrile/water) .
Advanced: How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) can model:
- Electrophilic Attack Sites : Calculate Fukui indices to identify electron-rich aromatic positions (ortho/para to fluorine or phenoxy groups) .
- Solvent Effects : Include implicit solvation models (e.g., PCM for DCM) to assess reaction feasibility.
- Transition States : Simulate energy barriers for nitration or sulfonation. Fluorine’s electron-withdrawing effect typically directs electrophiles to the phenoxy-adjacent position .
Validate predictions experimentally via regioselective nitration (HNO₃/H₂SO₄) and compare with computational outcomes .
Advanced: How should researchers address contradictions in thermal stability data for this compound?
Answer:
Conflicting stability reports (e.g., decomposition at 80°C vs. 120°C) may arise from:
- Impurities : Trace metals (e.g., Cu from synthesis) can catalyze degradation. Purify via recrystallization (ethanol/water) .
- Atmosphere : Oxidative vs. inert (N₂) conditions. Use TGA-DSC under N₂ to measure decomposition onset temperature.
- Photostability : UV-Vis exposure (ICH Q1B guidelines) may induce radical-mediated degradation. Store in amber vials at –20°C .
Report conditions explicitly (e.g., "stable ≤100°C under N₂") to reconcile discrepancies .
Advanced: What in vitro assays are suitable for evaluating this compound’s bioactivity in cancer research?
Answer:
- Cytotoxicity Screening : Use MTT assay on HeLa or MCF-7 cells (IC₅₀ determination; 24–72 hr exposure) .
- Target Engagement :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated oxidation .
Control for aldehyde reactivity (e.g., Schiff base formation with amines) using borohydride quenching .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritation risks) .
- Ventilation : Use fume hoods for weighing and reactions; aldehyde vapors are volatile.
- Spill Management : Neutralize with sodium bisulfite solution and adsorb with vermiculite .
- Waste Disposal : Segregate halogenated waste (EPA codes) due to fluorine content .
Advanced: How does the electronic effect of the phenoxy group influence the aldehyde’s reactivity in cross-coupling reactions?
Answer:
The phenoxy group:
- Activates the Ring : Electron-donating via resonance, enhancing ortho/para positions for Pd-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids).
- Competes with Fluorine : Fluorine’s electron-withdrawing effect may deactivate meta positions.
Optimize by:
- Protecting Aldehydes : Convert to acetals to prevent Pd catalyst poisoning.
- Ligand Selection : Use bulky ligands (XPhos) to favor coupling at sterically accessible sites .
Basic: What are common impurities in this compound synthesis, and how are they identified?
Answer:
Typical impurities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
